molecular formula C14H12O2S B081921 2-Phenyl-2-(phenylthio)acetic acid CAS No. 10490-07-0

2-Phenyl-2-(phenylthio)acetic acid

Cat. No. B081921
CAS RN: 10490-07-0
M. Wt: 244.31 g/mol
InChI Key: UOCQATUFLPHRNG-UHFFFAOYSA-N
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Description

“2-Phenyl-2-(phenylthio)acetic acid” is an organic compound with the CAS Number: 1527-17-9 . It has a molecular weight of 244.31 and its IUPAC name is [2-(phenylsulfanyl)phenyl]acetic acid .


Molecular Structure Analysis

The molecular formula of “2-Phenyl-2-(phenylthio)acetic acid” is C14H12O2S . The InChI code is 1S/C14H12O2S/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is normal and it should be sealed in dry conditions . The melting point is 123 °C and the boiling point is 205 °C (Press: 1.2 Torr) . The density is 1.27±0.1 g/cm3 (Predicted) .

Scientific Research Applications

Cocrystal Formation in Pharmaceutical Applications

2-Phenyl-2-(phenylthio)acetic acid has been utilized in the synthesis of cocrystals, particularly with theophylline, a compound used in the treatment of respiratory diseases like asthma and COPD . The cocrystal formation enhances the pharmaceutical properties of the active ingredient, potentially improving its solubility, stability, and bioavailability. This application is significant in the development of new drug formulations.

Antimicrobial Activity

Research has shown that the cocrystals formed from 2-Phenyl-2-(phenylthio)acetic acid exhibit antimicrobial activities . This opens up possibilities for its use in creating new antimicrobial agents that could be more effective against resistant strains of bacteria and fungi.

Material Science and Crystal Engineering

The ability of 2-Phenyl-2-(phenylthio)acetic acid to form stable cocrystals makes it a valuable compound in material science and crystal engineering . It can be used to design materials with specific properties, such as modified thermal behavior, altered electrical conductivity, or enhanced mechanical strength.

Mechanochemistry

In mechanochemistry, 2-Phenyl-2-(phenylthio)acetic acid can be used to explore the synthesis of cocrystals through mechanical means . This method can lead to the discovery of new cocrystal systems and provide insights into the fundamental processes of crystal formation.

Drug Delivery Systems

The cocrystals of 2-Phenyl-2-(phenylthio)acetic acid can be investigated for their potential in drug delivery systems . By altering the release profile of the active pharmaceutical ingredient, these cocrystals could be used to create more efficient and targeted drug delivery mechanisms.

Computational Chemistry

The cocrystals of 2-Phenyl-2-(phenylthio)acetic acid have been studied using computational methods like density functional theory (DFT) . These studies help in understanding the electronic structure and properties of the cocrystals, which is crucial for designing compounds with desired characteristics.

Chemical Synthesis

2-Phenyl-2-(phenylthio)acetic acid serves as a building block in chemical synthesis . Its reactivity allows for the creation of various derivatives, which can be used in the synthesis of complex organic molecules.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

2-phenyl-2-phenylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCQATUFLPHRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286337
Record name Phenyl(phenylsulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-(phenylthio)acetic acid

CAS RN

10490-07-0
Record name 10490-07-0
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Record name Phenyl(phenylsulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenyl-2-(phenylsulfanyl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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